SN38 NHS ester

Topoisomerase I inhibition ADC payload potency irinotecan conversion bypass

SN38 NHS ester (CAS 2400904-71-2, molecular formula C₃₀H₂₇N₃O₁₀, molecular weight 589.55 g/mol) is the N-hydroxysuccinimide-activated ester derivative of 7-ethyl-10-hydroxycamptothecin (SN38), the active metabolite of the clinical topoisomerase I inhibitor irinotecan (CPT-11). SN38 itself inhibits DNA and RNA synthesis with IC₅₀ values of 0.077 μM and 1.3 μM, respectively, and is 100–1000 times more potent than its parent prodrug irinotecan.

Molecular Formula C30H27N3O10
Molecular Weight 589.5 g/mol
Cat. No. B12418584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSN38 NHS ester
Molecular FormulaC30H27N3O10
Molecular Weight589.5 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CCC(=O)ON5C(=O)CCC5=O)C2=NC6=C1C=C(C=C6)O
InChIInChI=1S/C30H27N3O10/c1-3-16-17-11-15(34)5-6-21(17)31-27-18(16)13-32-22(27)12-20-19(28(32)39)14-41-29(40)30(20,4-2)42-25(37)9-10-26(38)43-33-23(35)7-8-24(33)36/h5-6,11-12,34H,3-4,7-10,13-14H2,1-2H3/t30-/m0/s1
InChIKeyQHTNUJULDWEFJN-PMERELPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SN38 NHS Ester for ADC and Bioconjugation: A Pre-Activated Topoisomerase I Payload for Targeted Delivery Research


SN38 NHS ester (CAS 2400904-71-2, molecular formula C₃₀H₂₇N₃O₁₀, molecular weight 589.55 g/mol) is the N-hydroxysuccinimide-activated ester derivative of 7-ethyl-10-hydroxycamptothecin (SN38), the active metabolite of the clinical topoisomerase I inhibitor irinotecan (CPT-11) . SN38 itself inhibits DNA and RNA synthesis with IC₅₀ values of 0.077 μM and 1.3 μM, respectively, and is 100–1000 times more potent than its parent prodrug irinotecan . The NHS ester functionalization introduces an amine-reactive leaving group at the C20 succinyl position, enabling single-step covalent conjugation to primary amines on antibodies, proteins, peptides, and other biomolecules without requiring additional coupling reagents [1]. This compound is sold exclusively for research use as an intermediate for antibody-drug conjugate (ADC) construction, targeted delivery vector synthesis, and preclinical camptothecin-based therapeutic development .

Why Irinotecan or Free SN38 Cannot Substitute for SN38 NHS Ester in ADC and Bioconjugation Workflows


SN38 NHS ester occupies a functionally distinct position that neither irinotecan nor unmodified SN38 can fulfill in bioconjugation research. Irinotecan requires hepatic carboxylesterase-mediated hydrolysis to liberate SN38 — an inefficient process with an apparent Kₘ of 52.9 ± 5.9 μM and low specific activity (200 ± 10 μmol/sec/mol), resulting in mean relative conversion extent of only ~3% in patients with substantial inter-individual variability (CV ~42%) [1]. Free SN38, while 100–1000-fold more potent than irinotecan, is practically insoluble in water (<1 mg/mL), undergoes rapid lactone ring hydrolysis to the ~10-fold less potent carboxylate form at physiological pH (t₁/₂ on the order of minutes to ~2 hours at pH 7.4), and critically lacks a reactive handle for site-directed covalent attachment to targeting vectors [2]. The NHS ester derivative addresses all three liabilities simultaneously: it provides a defined, amine-reactive conjugation chemistry; the O-succinyl linkage at the C20 position stabilizes the lactone pharmacophore; and the activated ester enables predictable, single-step loading onto lysine residues of antibodies or carrier proteins without the inter-patient metabolic variability inherent to irinotecan activation [3].

Head-to-Head Quantitative Differentiation of SN38 NHS Ester Against Closest Analogs and Alternatives


SN38 NHS Ester Delivers >11-Fold Higher Target-Cell Cytotoxicity Than Irinotecan by Bypassing Inefficient Prodrug Activation

In a direct head-to-head cytotoxicity comparison in human colon carcinoma HT-29 cells, SN38 (the pharmacophore delivered by SN38 NHS ester upon conjugate cleavage) exhibits an IC₅₀ of 8.8 nM, whereas irinotecan (CPT-11) is essentially inactive with an IC₅₀ exceeding 100 nM — representing an >11.4-fold potency advantage [1]. This differential arises because irinotecan is a prodrug requiring enzymatic hydrolysis by human liver carboxylesterase to release SN38, a conversion characterized by a Kₘ of 52.9 μM and low catalytic efficiency (200 μmol/sec/mol), with only ~3% mean relative conversion extent in patients (CV 42.4%) [2]. SN38 NHS ester circumvents this activation bottleneck entirely: when conjugated to a targeting antibody and internalized, the released SN38 is immediately active at the tumor site, eliminating the inter-patient pharmacokinetic variability that limits irinotecan's therapeutic predictability. Furthermore, SN38 itself is 100–1000 times more potent than irinotecan as an antitumor agent across multiple cancer models [3].

Topoisomerase I inhibition ADC payload potency irinotecan conversion bypass

O-Succinyl SN38 NHS Ester Achieves Single-Step Amine Conjugation at Defined DAR ~3 with >99% Efficiency, Versus Multi-Step CL2A Thiol-Based Chemistry

Commercially available O-succinyl SN38 NHS ester conjugation kits deliver an average drug-to-antibody ratio (DAR) of ~3 SN38 molecules per IgG antibody with >99% conjugation efficiency in a single reaction step requiring approximately 6 hours total preparation time (<1 hour hands-on) [1]. This is achieved via stochastic amine-reactive coupling to solvent-exposed lysine residues and N-termini on the antibody surface, forming irreversible amide bonds under mild aqueous conditions (pH ~7.0–7.5, room temperature) . In contrast, the CL2A-SN-38 linker-payload system — used in the FDA-approved ADC sacituzumab govitecan (Trodelvy) — achieves a higher DAR of 7.6:1 but requires multi-step synthesis with thiol-maleimide conjugation to reduced interchain cysteine residues, yielding in vitro serum stability with a t₁/₂ of ~20 hours [2]. The NHS ester approach enables rapid, accessible ADC prototyping without specialized thiol-reduction or engineered cysteine residues, making it the pragmatic choice for early-stage antibody screening and feasibility studies where speed, simplicity, and reproducible DAR control at moderate loading are prioritized over ultra-high DAR values. However, stochastic lysine conjugation introduces positional heterogeneity that may affect antigen-binding if critical lysines reside in the complementarity-determining regions [3].

ADC conjugation chemistry drug-to-antibody ratio NHS ester amine coupling CL2A linker

SN38 NHS Ester Enables Payload Delivery to Tumor Sites via Conjugation, Overcoming the pH-Dependent Lactone Instability That Inactivates Free SN38 at Physiological pH

Free SN38 is subject to rapid, pH-dependent lactone ring hydrolysis: the active lactone form is stable at pH ≤ 4.5, but at physiological pH 7.4, the lactone hydrolyses endothermically (ΔH = 12.08 ± 3.8 kJ·mol⁻¹, ΔS = 54.40 ± 12.8 J·K⁻¹·mol⁻¹) to the ring-opened carboxylate form which is only ~10% as potent as the lactone form [1]. Most free SN38 lactone is transformed to carboxylate within ~2 hours in PBS buffer at physiological pH [2]. Derivatization at the C20-hydroxyl position — as achieved in the O-succinyl SN38 NHS ester — stabilizes the lactone pharmacophore under physiologic conditions, a principle validated by the CL2A-linked SN38 configuration used in sacituzumab govitecan, where the 20-O-acyl derivatization prevents premature ring opening [3]. Human serum albumin preferentially binds the lactone form (association constant 640 M⁻¹ aa⁻¹) over the carboxylate form (150 M⁻¹ aa⁻¹), further indicating that maintaining the closed lactone is critical for biological activity [4]. By providing a pre-stabilized, conjugation-ready lactone form, SN38 NHS ester ensures that the active pharmacophore is preserved during conjugation, storage, and systemic circulation until target-cell internalization and linker cleavage release the active payload.

Lactone stability carboxylate inactivation camptothecin pharmacophore C20 derivatization

SN38 Is the Only Camptothecin Payload in an FDA-Approved ADC (Sacituzumab Govitecan) with Demonstrated DAR 7.6 and Clinical Efficacy, While More Potent Exatecan/DXd Analogs Face Toxicity or Solubility Trade-Offs

Among the camptothecin family of topoisomerase I inhibitor payloads evaluated for ADC development, SN38 is the only one with an FDA-approved ADC product: sacituzumab govitecan (Trodelvy), approved in April 2020 for metastatic triple-negative breast cancer and later for HR+/HER2− breast cancer and metastatic urothelial cancer [1]. This ADC achieves a DAR of 7.6:1 using CL2A linker chemistry and delivers up to 135-fold more SN38 than irinotecan in human cancer xenografts [2]. Exatecan (DX-8951) is a more potent Top1 inhibitor than SN38 by approximately 6–10 fold (IC₅₀ 0.82 μg/mL vs. 2.3 μg/mL in SUIT-2 cell Top1 assays; ~10-fold higher in vitro antitumor activity), and its derivative DXd demonstrates ~3-fold greater potency than SN38 [3]. However, exatecan exhibits significant gastrointestinal toxicity and myelosuppression that have limited its standalone clinical use, while SN38 benefits from decades of clinical experience with irinotecan and the established safety profile of sacituzumab govitecan [4]. DXd (deruxtecan), the payload in trastuzumab deruxtecan (Enhertu), addresses some solubility issues but at the cost of increased molecular complexity. Critically, only three camptothecin payloads — deruxtecan, exatecan, and SN38 — have been shown not to violate key developability rules for ADC payloads [5]. SN38 NHS ester thus provides a direct synthetic entry point to the only clinically de-risked, FDA-validated camptothecin ADC payload.

FDA-approved ADC camptothecin payload comparison sacituzumab govitecan exatecan DXd

SN38 Exhibits Slower Dissociation from Topoisomerase I–DNA Cleavable Complexes Than Camptothecin, Correlating with Prolonged DNA Damage Persistence

In isolated nuclei assays, the kinetics of reversal of drug-induced DNA single-strand breaks (SSB) revealed that dissociation of SN38 from topoisomerase I–DNA cleavable complexes is substantially slower than that of camptothecin (CPT) [1]. This was quantified using DNA damage potency: in isolated nuclei, the drug concentration producing 1000-rad-equivalents of DNA damage (C₁₀₀₀) was 0.0025 μM for SN38 versus 0.012 μM for CPT, 0.021 μM for 9-AC, 0.44 μM for TPT, and >0.1 μM for CPT-11 — making SN38 4.8-fold more potent than CPT and 176-fold more potent than topotecan in this subcellular system [1]. The potency differential between SN38 and other camptothecin derivatives was actually greater in isolated nuclei than in whole cells, indicating that factors beyond cellular uptake and efflux — specifically drug-target residence time on the cleavable complex — contribute to SN38's superior activity [2]. Furthermore, the DNA cleavage sequence selectivity patterns of SN38 and TPT differed from those of CPT and 9-AC, suggesting distinct genomic targeting profiles that may translate to differential antitumor spectra [3]. This slower off-rate from the TOP1–DNA complex is a mechanistic differentiator that directly impacts the duration of DNA damage signaling and apoptotic commitment in SN38-exposed cells.

Topoisomerase I poisoning cleavable complex stability DNA damage persistence drug-target residence time

Optimal Research and Industrial Application Scenarios for SN38 NHS Ester Based on Quantitative Differentiation Evidence


Rapid ADC Prototyping and Antibody Screening for Early-Stage Targeted Oncology Programs

SN38 NHS ester is the payload of choice for laboratories that need to generate functional ADC panels for antibody lead selection within days rather than weeks. The single-step, 6-hour conjugation protocol with >99% efficiency at DAR ~3 [1] eliminates the multi-step synthesis required for CL2A-SN-38 or other linker-payload systems, enabling parallel conjugation of multiple antibody candidates for rapid in vitro cytotoxicity screening. Because SN38 is 100–1000× more potent than irinotecan [2] and its IC₅₀ of 8.8 nM in HT-29 cells [3] provides a well-characterized potency benchmark, researchers can directly compare their novel antibody conjugates against the clinically validated SN38 payload performance. The stochastic lysine conjugation via NHS ester chemistry, while introducing some positional heterogeneity, is well-suited for this screening stage where throughput and reproducibility are more critical than site-specific homogeneity.

Targeted Protein–Drug Conjugate Synthesis for Preclinical Proof-of-Concept Studies

For academic and biotech groups investigating non-antibody targeting vectors — including albumin, transferrin, peptide ligands, or designed ankyrin repeat proteins (DARPins) — O-succinyl SN38 NHS ester provides a universal amine-reactive conjugation handle compatible with any biomolecule bearing solvent-exposed lysine residues or N-terminal amines [1]. This versatility is strategically important because free SN38 cannot be directly conjugated and requires a reactive linker, while the clinically used CL2A chemistry is optimized for antibody cysteine residues and demands more complex synthetic infrastructure. The C20-O-succinyl derivatization simultaneously stabilizes the lactone pharmacophore against hydrolysis at physiological pH, ensuring that the conjugated SN38 retains its full cytotoxic potential until intracellular release [2]. This makes SN38 NHS ester the most accessible entry point for evaluating SN38-based targeted delivery concepts across diverse carrier platforms.

Benchmarking Comparator for Novel Camptothecin Linker-Payload Development

SN38 NHS ester serves as an essential reference standard for laboratories developing next-generation camptothecin-based linker-payloads. Because SN38 is one of only three camptothecin payloads that pass all ADC developability rules [1] and is the only one validated in an FDA-approved ADC (sacituzumab govitecan, DAR 7.6) [2], any novel camptothecin derivative must demonstrate superiority over SN38 conjugates in head-to-head comparisons to justify the additional synthetic complexity and regulatory risk. The well-characterized cytotoxicity profile (IC₅₀ 8.8 nM HT-29, DNA damage C₁₀₀₀ 0.037 μM whole cells, 0.0025 μM isolated nuclei) [3] and the slower cleavable complex dissociation kinetics relative to camptothecin provide rigorous quantitative benchmarks against which new payloads can be measured. Exatecan (~6–10× more potent but with GI/bone marrow toxicity) and DXd (~3–10× more potent) represent the potency-upgraded comparators, while SN38 NHS ester represents the clinically de-risked baseline.

Conjugation Kit-Based Workflows for Core Facilities and CROs Supporting Multi-User ADC Projects

For centralized antibody conjugation core facilities and contract research organizations (CROs) that serve multiple investigator-initiated ADC projects, SN38 NHS ester-based conjugation kits with standardized protocols (single-step amine coupling, DAR ~3, >99% efficiency, ~6-hour turnaround) [1] offer an operationally streamlined solution. The kit format minimizes batch-to-batch variability, includes all necessary purification components to remove unreacted drug, and provides stabilizing buffer for long-term conjugate storage [2]. This standardization is particularly valuable when the same SN38 payload must be conjugated to diverse antibody clones with different isotypes, glycosylation patterns, and lysine distributions, as the robust NHS ester chemistry is broadly tolerant of these variables. The well-established safety pharmacology of the SN38 scaffold, derived from decades of clinical irinotecan use and sacituzumab govitecan post-marketing experience [3], provides an additional layer of confidence for core facilities that must ensure user safety when handling cytotoxic payloads.

Quote Request

Request a Quote for SN38 NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.